7-Methoxyquinolin-6-amine
CAS No.: 1356016-60-8
Cat. No.: VC4529865
Molecular Formula: C10H10N2O
Molecular Weight: 174.203
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356016-60-8 |
|---|---|
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.203 |
| IUPAC Name | 7-methoxyquinolin-6-amine |
| Standard InChI | InChI=1S/C10H10N2O/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,11H2,1H3 |
| Standard InChI Key | BVOZCEBWUBXHQW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C=CC=NC2=C1)N |
Introduction
Physicochemical Properties
The compound exists as a solid under standard conditions, with a predicted density of 1.42 g/cm³ and a boiling point of 389.7°C . It exhibits limited aqueous solubility but dissolves in organic solvents such as dimethyl sulfoxide (DMSO) and methanol . Stability studies indicate that it remains intact under inert gas storage (e.g., nitrogen or argon) at 2–8°C, with minimal degradation over months . Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 174.20 g/mol | |
| Solubility | DMSO: Slightly; Methanol: Slightly | |
| Storage Conditions | 2–8°C under inert gas | |
| Predicted LogP | 0.98 |
Synthesis and Production
Synthetic Routes
The synthesis of 7-Methoxyquinolin-6-amine typically involves multistep reactions starting from substituted quinoline precursors. One common method utilizes 4-chloro-7-methoxyquinoline as a starting material, which undergoes nucleophilic substitution with ammonia or protected amines under reflux conditions . For example:
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Chloride Displacement: Reacting 4-chloro-7-methoxyquinoline with aqueous ammonia in dimethylformamide (DMF) at 80–100°C yields the target compound .
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Protection-Deprotection Strategies: Benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups may be employed to protect the amine during synthesis, followed by catalytic hydrogenation for deprotection .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors and transition metal catalysts (e.g., palladium) are employed to enhance yield (>75%) and purity (>95%) . Green chemistry principles, such as using ionic liquids as solvents, reduce environmental impact.
Applications in Medicinal Chemistry and Drug Development
Intermediate in Anticancer Drug Synthesis
7-Methoxyquinolin-6-amine serves as a key intermediate in synthesizing Lenvatinib impurities and metabolites . For example, coupling it with naphthamide derivatives yields compounds with enhanced kinase inhibition profiles .
Antibiofilm Agents
Derivatives of this compound disrupt biofilm formation in Pseudomonas aeruginosa (94.6% inhibition at 10 µg/mL) by interfering with quorum-sensing pathways . Modifications at the 4- and 6-positions further optimize activity .
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